3-Chloro-2-methylpropionitrile

Description

The exact mass of the compound 3-Chloro-2-methylpropionitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97379. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-2-methylpropionitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-methylpropionitrile including the price, delivery time, and more detailed information at info@benchchem.com.

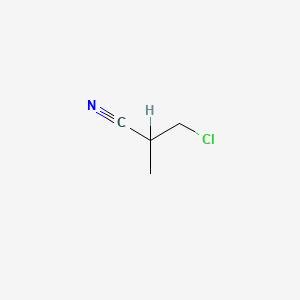

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN/c1-4(2-5)3-6/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZVBSPSFVERCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201305174 | |

| Record name | 3-Chloro-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7659-45-2 | |

| Record name | 3-Chloro-2-methylpropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7659-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-methylpropionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7659-45-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-methylpropionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-methylpropionitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methylpropionitrile, identified by the CAS number 7659-45-2 , is a halogenated aliphatic nitrile that serves as a versatile building block in organic synthesis.[1] Its unique bifunctional nature, possessing both a reactive chlorine atom and a cyano group, makes it a valuable intermediate in the construction of more complex molecular architectures, particularly in the realm of pharmaceutical and agrochemical development. This guide provides a comprehensive overview of its chemical and physical properties, synthesis and purification, spectroscopic characterization, safety considerations, and its applications as a key synthetic intermediate.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-Chloro-2-methylpropionitrile is essential for its effective use in synthesis and for ensuring safe handling. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 7659-45-2 | [1] |

| Molecular Formula | C₄H₆ClN | [1] |

| Molecular Weight | 103.55 g/mol | [1] |

| IUPAC Name | 3-chloro-2-methylpropanenitrile | [1] |

| Synonyms | 3-Chloro-2-methylpropiononitrile, α-Methyl-β-chloropropionitrile | [1] |

| Appearance | Colorless to yellow or brown-yellow liquid | |

| Boiling Point | 60 °C at 15 mm Hg | [2] |

| Density | 1.078 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.434 | [2] |

Synthesis and Purification

The primary and most direct industrial synthesis of 3-Chloro-2-methylpropionitrile involves the hydrochlorination of methacrylonitrile. This reaction is an example of an electrophilic addition to an alkene.

Reaction Mechanism: Markovnikov Addition

The addition of hydrogen chloride to the carbon-carbon double bond of methacrylonitrile follows Markovnikov's rule. The electron-withdrawing nature of the nitrile group influences the regioselectivity of the addition. The mechanism proceeds through the formation of a carbocation intermediate. The proton from HCl adds to the less substituted carbon of the double bond, leading to the formation of a more stable tertiary carbocation adjacent to the nitrile group. The chloride ion then attacks this carbocation to yield the final product.

Sources

An In-depth Technical Guide to the Physical Properties of 3-Chloro-2-methylpropionitrile

Foreword: The Unassuming Significance of a Chlorinated Nitrile

In the vast landscape of chemical intermediates, 3-chloro-2-methylpropionitrile emerges not as a household name, but as a molecule of significant utility, particularly within the realms of pharmaceutical synthesis and materials science. Its unique combination of a reactive nitrile group and a chlorinated alkyl chain makes it a versatile building block for the construction of more complex molecular architectures. Understanding the fundamental physical properties of this compound is not merely an academic exercise; it is a critical prerequisite for its safe handling, effective application in synthesis, and the ultimate quality of the final products. This guide provides a comprehensive exploration of the core physical characteristics of 3-chloro-2-methylpropionitrile, grounded in established scientific principles and bolstered by practical, field-proven methodologies.

Core Molecular and Physical Characteristics

3-Chloro-2-methylpropionitrile, with the CAS number 7659-45-2, is a colorless to light brown-yellow liquid.[1] Its fundamental properties are summarized in the table below, providing a quantitative foundation for its behavior.

| Property | Value | Source |

| Molecular Formula | C₄H₆ClN | [1][2][3] |

| Molecular Weight | 103.55 g/mol | [1][2][3] |

| Boiling Point | 60 °C at 15 mm Hg | [4] |

| ~156.84 °C (429.99 K) at 760 mm Hg (Predicted) | [5] | |

| Density | 1.078 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.434 | [4] |

| Flash Point | 61.1 °C (142 °F) | [4] |

| Water Solubility | log₁₀WS = -1.27 (mol/L) | [5] |

| LogP (Octanol/Water) | 1.385 (Predicted) | [5] |

These properties dictate the compound's behavior in various environments and are paramount for designing synthetic routes and ensuring process safety. For instance, its relatively high boiling point and flash point suggest it is not as volatile as some other common organic solvents, yet appropriate precautions for flammable liquids are still necessary.

The Role of the Nitrile Functional Group in Drug Development

The nitrile group (C≡N) is a powerful tool in the arsenal of medicinal chemists. Its incorporation into drug candidates, including intermediates like 3-chloro-2-methylpropionitrile, is a strategic decision driven by several key factors:[6]

-

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. This interaction is crucial for the binding of a drug molecule to its biological target, such as a protein or enzyme.[3]

-

Modulation of Physicochemical Properties: The strong dipole moment of the nitrile group can significantly influence the polarity and solubility of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[7]

-

Metabolic Stability: Introducing a nitrile group can block sites on a molecule that are susceptible to metabolic degradation, thereby increasing the drug's half-life in the body.[7]

-

Bioisosterism: The nitrile group can serve as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom. This allows for the fine-tuning of a drug's properties while maintaining its overall shape and biological activity.[7]

The presence of both a nitrile and a chloro group in 3-chloro-2-methylpropionitrile makes it a bifunctional reagent, enabling its incorporation into a wide array of heterocyclic and carbocyclic scaffolds common in pharmaceuticals.

Experimental Determination of Key Physical Properties: A Methodological Deep Dive

The accurate determination of physical properties is the bedrock of chemical research and development. The following sections detail the standard, reliable methodologies for measuring the key physical parameters of liquid organic compounds like 3-chloro-2-methylpropionitrile.

Boiling Point Determination via the Capillary Method

The boiling point is a fundamental property that provides insights into the volatility of a liquid. The capillary method is a common and efficient technique for its determination, especially when only small amounts of the substance are available.

Caption: Workflow for Boiling Point Determination by the Capillary Method.

Causality Behind the Method: The principle of this method lies in the relationship between vapor pressure and external pressure. As the liquid is heated, its vapor pressure increases. When the vapor pressure inside the capillary tube equals the external atmospheric pressure, a steady stream of bubbles emerges. Upon cooling, the vapor pressure drops, and when it falls just below the atmospheric pressure, the external pressure forces the liquid back into the capillary tube. The temperature at which this occurs is the boiling point.[8]

Density Measurement Using a Pycnometer or Digital Density Meter

Density is a measure of mass per unit volume and is an important parameter for quality control and for converting between mass and volume.

Caption: Workflows for Density Determination.

Causality Behind the Methods:

-

Pycnometer: This gravimetric method relies on the precise measurement of the mass of a known volume of the liquid. The accuracy is highly dependent on the precision of the balance and the temperature control.

-

Digital Density Meter: This instrument utilizes an oscillating U-tube. The frequency of oscillation of the tube changes based on the mass of the liquid it contains. By calibrating with substances of known density, the instrument can accurately determine the density of the sample.[9] This method is generally faster and requires a smaller sample volume than the pycnometer method.[10]

Refractive Index Measurement with a Refractometer

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is sensitive to temperature and the wavelength of light used.

Caption: Workflow for Refractive Index Determination.

Causality Behind the Method: A refractometer measures the extent to which light is bent (refracted) when it moves from air into the sample.[2] The instrument is designed to measure the critical angle of total internal reflection, which is directly related to the refractive index of the liquid. The notation "n²⁰/D" indicates that the measurement was taken at 20°C using the D-line of a sodium lamp (589 nm).[11]

Synthesis of 3-Chloro-2-methylpropionitrile: A Plausible Route

While specific proprietary synthesis methods may vary, a plausible and common approach for the preparation of 3-chloro-2-methylpropionitrile involves the reaction of 2-methyl-3-chloropropionic acid with a chlorinating agent, followed by amidation and dehydration, or more directly through nucleophilic substitution. A related patent describes the synthesis of (2-methyl)-3-chloropropionyl chloride from (2-methyl)-3-chloropropionic acid using a chlorinating agent like thionyl chloride.[4] This acyl chloride can then be converted to the corresponding nitrile.

Safety and Handling Considerations

3-Chloro-2-methylpropionitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is also an irritant.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[12]

Conclusion

3-Chloro-2-methylpropionitrile is a valuable chemical intermediate with a well-defined set of physical properties that are crucial for its application in scientific research and industrial processes. A thorough understanding of these properties, coupled with the knowledge of reliable experimental methodologies for their determination, is essential for any researcher or professional working with this compound. The information presented in this guide provides a solid foundation for the safe and effective utilization of 3-chloro-2-methylpropionitrile in the pursuit of new discoveries and innovations.

References

-

Cheméo. (n.d.). Chemical Properties of 3-Chloro-2-methylpropionitrile (CAS 7659-45-2). Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2-methylpropionitrile. Retrieved from [Link]

-

NIST. (n.d.). 3-Chloro-2-methylpropionitrile. In NIST Chemistry WebBook. Retrieved from [Link]

-

Fleming, S. A. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. In Chemistry LibreTexts. Retrieved from [Link]

-

ASTM International. (2023). Standard Test Method for Density or Relative Density of Pure Liquid Chemicals. (ASTM D3505-17). Retrieved from [Link]

-

ASTM International. (n.d.). ASTM D4052: "Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter". Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 10: Refractive Index. Retrieved from [Link]

-

Fleming, S. A. (2022). 6.2: Boiling Point. In Chemistry LibreTexts. Retrieved from [Link]

-

ASTM International. (n.d.). ASTM D7777: Standard Test Method for Density, Relative Density, and API Gravity of Liquid Petroleum Products by Portable Digital Density Meter. Retrieved from [Link]

-

ResearchGate. (n.d.). Determining the Refractive Index of a Liquid. Retrieved from [Link]

-

Ayalytical. (n.d.). ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid. Retrieved from [Link]

-

ResearchGate. (2015). Determining the Refractive Index of a Liquid. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

University of Babylon. (2021). Experimental No. (2) Boiling Point. Retrieved from [Link]

-

JoVE. (2020). Boiling Points - Procedure. Retrieved from [Link]

-

JoVE. (2020). Video: Boiling Points - Procedure. Retrieved from [Link]

-

Scimed. (n.d.). Flash Point Testing Explained. Retrieved from [Link]

-

Fleming, S. A., & Nichols, L. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. In Chemistry LibreTexts. Retrieved from [Link]

- Google Patents. (n.d.). CN1740132A - A kind of synthesis and purification method of (2-methyl) 3-chloropropionyl chloride.

-

Chemistry LibreTexts. (2023). 10: Refractive Index. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]

-

Fleming, S. A. (2022). 6.2: Boiling Point. In Chemistry LibreTexts. Retrieved from [Link]

-

Fleming, S. A. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. In Chemistry LibreTexts. Retrieved from [Link]

-

Fleming, S. A. (2022). 6.2: Boiling Point. In Chemistry LibreTexts. Retrieved from [Link]

-

ResearchGate. (2020). Application of Nitrile in Drug Design. Retrieved from [Link]

Sources

- 1. scimed.co.uk [scimed.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN1740132A - A kind of synthesis and purification method of (2-methyl) 3-chloropropionyl chloride - Google Patents [patents.google.com]

- 5. byjus.com [byjus.com]

- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 10. data.ntsb.gov [data.ntsb.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemleg.com [chemleg.com]

A Comprehensive Spectroscopic Guide to 3-Chloro-2-methylpropionitrile

An In-depth Technical Resource for Researchers and Drug Development Professionals

Introduction

3-Chloro-2-methylpropionitrile, with the chemical formula C₄H₆ClN and a molecular weight of 103.55 g/mol , is a valuable chemical intermediate in organic synthesis.[1][2] Its structure, featuring a chiral center and reactive nitrile and chloro groups, makes it a versatile building block for more complex molecules in the pharmaceutical and agrochemical industries. Accurate structural elucidation and purity assessment are paramount for its effective use, necessitating a thorough understanding of its spectral characteristics. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-chloro-2-methylpropionitrile, offering insights into the interpretation of its spectra and standardized protocols for data acquisition.

The IUPAC name for this compound is 3-chloro-2-methylpropanenitrile, and it is registered under the CAS number 7659-45-2.[1][3]

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectral data of 3-chloro-2-methylpropionitrile lies in understanding its molecular structure and the influence of its functional groups on the spectroscopic response.

Caption: Molecular structure of 3-Chloro-2-methylpropionitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-chloro-2-methylpropionitrile, both ¹H and ¹³C NMR provide unambiguous structural information.

¹H NMR Spectral Data

The ¹H NMR spectrum of 3-chloro-2-methylpropionitrile is characterized by three distinct signals, corresponding to the three non-equivalent sets of protons in the molecule.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~1.5 | Doublet | 3H | -CH₃ |

| b | ~3.1 | Multiplet | 1H | -CH- |

| c | ~3.8 | Multiplet | 2H | -CH₂Cl |

¹H NMR Spectrum Interpretation:

The proton chemical shifts are influenced by the electronegativity of the adjacent atoms.[4] The protons on the carbon bearing the chlorine atom (-CH₂Cl) are the most deshielded and therefore appear at the highest chemical shift (~3.8 ppm).[5] The methine proton (-CH-) is adjacent to both the electron-withdrawing nitrile group and the chloromethyl group, resulting in a downfield shift to around 3.1 ppm.[4][6] The methyl protons (-CH₃) are the most shielded, appearing at the lowest chemical shift (~1.5 ppm). The splitting patterns arise from spin-spin coupling between neighboring protons. The methyl protons are split into a doublet by the adjacent methine proton. The methine proton is split by both the methyl and chloromethyl protons, resulting in a multiplet. Similarly, the chloromethyl protons are split by the methine proton, also resulting in a multiplet.

¹³C NMR Spectral Data

The decoupled ¹³C NMR spectrum of 3-chloro-2-methylpropionitrile displays four signals, corresponding to the four unique carbon atoms in the molecule.[5]

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~16 | -CH₃ |

| 2 | ~28 | -CH- |

| 3 | ~48 | -CH₂Cl |

| 4 | ~118 | -C≡N |

¹³C NMR Spectrum Interpretation:

The chemical shift of the nitrile carbon is characteristically found in the 115-120 ppm region.[6] The carbon atom attached to the highly electronegative chlorine atom (-CH₂Cl) is significantly deshielded and appears around 48 ppm. The methyl (-CH₃) and methine (-CH-) carbons appear at approximately 16 ppm and 28 ppm, respectively.[7][8]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-chloro-2-methylpropionitrile in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: The data should be acquired on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans are typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) will be necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Process the acquired free induction decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. For ¹H NMR, integrate the signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[9]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium-Strong | C-H stretch (sp³) |

| ~2250 | Strong, Sharp | C≡N stretch (nitrile) |

| ~1460 | Medium | C-H bend (CH₂ and CH₃) |

| ~750 | Strong | C-Cl stretch |

IR Spectrum Interpretation:

The most prominent feature in the IR spectrum of 3-chloro-2-methylpropionitrile is the strong, sharp absorption band around 2250 cm⁻¹, which is characteristic of the carbon-nitrogen triple bond stretch in a nitrile.[6][10][11][12] The presence of sp³-hybridized C-H bonds is confirmed by the stretching vibrations observed around 2950 cm⁻¹.[13] The absorption in the region of 750 cm⁻¹ is indicative of the C-Cl stretching vibration.[13][14]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: As 3-chloro-2-methylpropionitrile is a liquid, the spectrum can be obtained neat.[15] Place a small drop of the liquid between two KBr or NaCl plates.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-adding 16 or 32 scans will provide a spectrum with a good signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the clean KBr/NaCl plates.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[16]

| m/z | Relative Intensity | Assignment |

| 103/105 | ~3:1 | [M]⁺, Molecular ion |

| 68 | Moderate | [M - Cl]⁺ |

| 54 | High | [M - CH₂Cl]⁺ |

| 41 | Base Peak | [C₃H₅]⁺ |

Mass Spectrum Interpretation:

The mass spectrum of 3-chloro-2-methylpropionitrile will show a molecular ion peak [M]⁺. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks at m/z 103 and 105, with a corresponding intensity ratio of roughly 3:1.[17][18] This isotopic pattern is a key indicator for the presence of a single chlorine atom in the molecule.[17]

Fragmentation of the molecular ion can occur through various pathways.[19] Loss of a chlorine radical results in a fragment at m/z 68. Cleavage of the C-C bond between the methine and chloromethyl groups leads to a fragment at m/z 54. The base peak at m/z 41 is likely due to further fragmentation.

Sources

- 1. 3-Chloro-2-methylpropionitrile | C4H6ClN | CID 98294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-2-methylpropionitrile (CAS 7659-45-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 3-CHLORO-2-METHYLPROPIONITRILE | 7659-45-2 [chemicalbook.com]

- 4. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. quora.com [quora.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. fiveable.me [fiveable.me]

- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 3-Chloro-2-methylpropionitrile [webbook.nist.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 19. whitman.edu [whitman.edu]

3-Chloro-2-methylpropionitrile safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of 3-Chloro-2-methylpropionitrile

Introduction: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds often involves intermediates with potent and hazardous properties. 3-Chloro-2-methylpropionitrile (CAS No. 7659-45-2) is one such chemical. While its utility in organic synthesis is significant, a comprehensive understanding of its hazard profile is paramount for the safety of researchers and the integrity of experimental outcomes. This guide moves beyond a simple recitation of safety data sheet (SDS) information, offering a deeper, field-proven perspective on risk mitigation. Here, we will dissect the "what" and explain the "why" behind the recommended safety protocols, empowering scientists to work with this compound confidently and securely.

Chemical and Physical Identity

A foundational element of safe handling is a clear understanding of the substance's identity and physical characteristics. This information dictates storage conditions, potential exposure routes, and appropriate emergency responses.

| Property | Value | Source |

| IUPAC Name | 3-chloro-2-methylpropanenitrile | [1] |

| CAS Number | 7659-45-2 | [1][2][3] |

| Molecular Formula | C4H6ClN | [1][2][3] |

| Molecular Weight | 103.55 g/mol | [1][2] |

| Appearance | Brown-Yellow to Yellow Liquid | [2] |

| Refractive Index | 1.4334 to 1.4354 (at 20°C) | [2] |

| Boiling Point | ~430 K (157 °C) | [4] |

| Water Solubility | Log10 of Water solubility in mol/l = -1.27 | [4] |

Hazard Analysis: Understanding the Intrinsic Risks

3-Chloro-2-methylpropionitrile is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with acute toxicity via multiple exposure routes. Acknowledging these hazards is the first step in designing effective safety protocols.

GHS Classification

According to aggregated data from notifications to the European Chemicals Agency (ECHA), this compound is consistently classified as follows[1]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin[1].

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled[1].

The "Warning" signal word is associated with these classifications[1].

Caption: GHS Hazard Profile for 3-Chloro-2-methylpropionitrile.

Toxicological Profile and Exposure Symptoms

The toxicity of nitriles is a significant concern. While specific toxicological properties for 3-Chloro-2-methylpropionitrile have not been fully investigated, related compounds like 3-Chloropropionitrile offer critical insights. Toxic effects are often a result of systemic cyanide poisoning, which inhibits cellular respiration[5].

Key Exposure Symptoms may include [5][6]:

-

Initial Contact: Can cause irritation to the skin, eyes, nose, and throat[6].

-

Systemic Effects: High exposure can lead to headache, nausea, dizziness, confusion, and weakness[6].

-

Severe Exposure: In severe cases, symptoms can progress to tremors, convulsions, paralysis, respiratory depression, and potentially death[5][6]. It is crucial to note that this compound can be readily absorbed through the skin, increasing overall exposure[5][6].

Proactive Safety Protocols: From Handling to Disposal

A robust safety plan encompasses every stage of the chemical's lifecycle in the laboratory.

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes eliminating hazards at their source. When handling 3-Chloro-2-methylpropionitrile, this translates to stringent engineering controls supplemented by appropriate PPE.

-

Primary Engineering Control: All manipulations must be conducted within a properly operating chemical fume hood[7]. This is non-negotiable and serves to contain vapors, preventing inhalation, which is a primary exposure route.

-

Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[8]. A face shield should be used if there is a splash hazard.

-

Skin Protection:

-

Gloves: Given that the substance is harmful in contact with skin and readily absorbed, protective gloves are mandatory[5][6][9]. Choose gloves (e.g., nitrile) with an appropriate thickness and breakthrough time for halogenated organic compounds. Always dispose of contaminated gloves after use in accordance with good laboratory practice[9].

-

Lab Coat: A lab coat or other protective clothing is required to prevent skin contact[9].

-

-

Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator appropriate for organic vapors should be used.

Caption: Hierarchy of Controls for Handling Hazardous Chemicals.

Safe Handling and Storage Procedures

-

Handling:

-

Storage:

Emergency Response: A Validated Workflow

Preparedness is key to mitigating the impact of an accidental exposure or spill. All personnel must be trained on these procedures.

First-Aid Measures

Immediate and correct first aid can be life-saving. The overarching directive is to seek immediate medical attention in all cases of exposure and show the Safety Data Sheet to the attending physician[7].

Step-by-Step First-Aid Protocol:

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Caption: Emergency First-Aid Workflow for Exposure Incidents.

Accidental Release and Fire-Fighting Measures

-

Spill Response:

-

Evacuate personnel from the area[6].

-

Remove all sources of ignition[6].

-

Ensure adequate ventilation.

-

Wearing full PPE, absorb the spill with an inert material like vermiculite, dry sand, or earth[6][11].

-

Place the absorbed material into a suitable, labeled container for hazardous waste disposal[6][11].

-

Wash the spill area after cleanup is complete[6].

-

Dispose of waste as a hazardous material in accordance with EPA and local regulations[6].

-

-

Fire-Fighting:

-

This compound is a combustible liquid[6].

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide[6][13].

-

Specific Hazards: Poisonous gases, including hydrogen chloride and nitrogen oxides, are produced in a fire[6].

-

Protective Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear[8][9].

-

Conclusion: Safety as a Pillar of Scientific Excellence

The responsible use of 3-Chloro-2-methylpropionitrile is not a barrier to research but a prerequisite for it. By integrating the principles of hazard recognition, engineering controls, diligent work practices, and emergency preparedness into every experiment, researchers can effectively manage the risks associated with this valuable synthetic intermediate. This guide serves as a technical resource to reinforce the culture of safety that underpins scientific innovation and protects its most valuable asset: the scientist.

References

-

Hazardous Substance Fact Sheet - 3-CHLOROPROPIONITRILE . (N.D.). New Jersey Department of Health. [Link]

-

Chemical Properties of 3-Chloro-2-methylpropionitrile (CAS 7659-45-2) . (N.D.). Cheméo. [Link]

-

3-Chloro-2-methylpropionitrile . (N.D.). PubChem, National Center for Biotechnology Information. [Link]

-

3-Chloro-2-methylpropionitrile . (N.D.). NIST WebBook. [Link]

-

Material Safety Data Sheet - 3-Chloropropionitrile . (N.D.). Cole-Parmer. [Link]

-

3-Chloro-2-methylpropene . (N.D.). IARC Publications. [Link]

-

Material Safety Data Sheet - Methyl 2,3-dichloropropionate, 98% (GC) . (N.D.). Cole-Parmer. [Link]

-

3-CHLORO-2-METHYLPROPENE . (N.D.). IARC Monographs on the Identification of Carcinogenic Hazards to Humans. [Link]

Sources

- 1. 3-Chloro-2-methylpropionitrile | C4H6ClN | CID 98294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-2-methylpropionitrile (Tech.), 85%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 3-Chloro-2-methylpropionitrile [webbook.nist.gov]

- 4. 3-Chloro-2-methylpropionitrile (CAS 7659-45-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. PROPIONITRILE, 3-CHLORO- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. nj.gov [nj.gov]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. dept.harpercollege.edu [dept.harpercollege.edu]

3-Chloro-2-methylpropionitrile reactivity and functional group compatibility

An In-Depth Technical Guide to the Reactivity and Functional Group Compatibility of 3-Chloro-2-methylpropionitrile

Introduction

3-Chloro-2-methylpropionitrile is a bifunctional organic molecule that serves as a valuable building block in complex organic synthesis.[1] Its structure, featuring both a reactive primary alkyl chloride and a versatile nitrile group, allows for a range of sequential chemical transformations. This guide provides a detailed exploration of the molecule's reactivity profile, its compatibility with various functional groups, and practical insights into its application for researchers, chemists, and professionals in drug development.

From a structural standpoint, the presence of a methyl group alpha to the nitrile introduces a chiral center (if isotopically labeled) and, more importantly, steric and electronic effects that modulate the reactivity of both the chloride and the nitrile functionalities compared to its unmethylated analogue, 3-chloropropionitrile.[2] Understanding these nuances is critical for designing efficient and selective synthetic routes.

Physicochemical Properties

A summary of the key physical and chemical properties of 3-chloro-2-methylpropionitrile is presented below. These properties are essential for experimental design, including solvent selection, reaction temperature control, and purification methods.

| Property | Value | Source |

| IUPAC Name | 3-chloro-2-methylpropanenitrile | [3] |

| CAS Number | 7659-45-2 | [4] |

| Molecular Formula | C₄H₆ClN | [3] |

| Molecular Weight | 103.55 g/mol | [3] |

| Boiling Point | 60 °C at 15 mm Hg | [5] |

| Density | 1.078 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.434 | [5] |

| SMILES | CC(CCl)C#N | [3] |

Part 1: Core Reactivity Profile

The synthetic utility of 3-chloro-2-methylpropionitrile stems from the orthogonal reactivity of its two primary functional groups: the alkyl chloride and the nitrile. This allows for selective manipulation of one group while preserving the other for subsequent transformations.

Reactions at the Chloromethyl Group: Nucleophilic Substitution

The primary chloride in 3-chloro-2-methylpropionitrile is susceptible to nucleophilic substitution, typically proceeding via an Sₙ2 mechanism. The carbon bearing the chlorine is a primary center, which favors this pathway. However, the adjacent methyl group introduces some steric hindrance compared to 3-chloropropionitrile, which may result in slightly slower reaction rates.

Common nucleophiles effectively displace the chloride, providing a straightforward route to a variety of functionalized propionitriles.

-

With Azide Ion (N₃⁻): Reaction with sodium azide provides 3-azido-2-methylpropionitrile, a precursor for the corresponding amine via reduction or for use in click chemistry. An example of a similar reaction involves (R)-(3-Chloro-2-methylpropyl) methyl ether reacting with azide ion, which proceeds with inversion of configuration, characteristic of an Sₙ2 reaction.[6]

-

With Amines and Amide Anions: Alkylation of primary or secondary amines introduces a 2-cyano-1-methylethyl group.

-

With Thiolates (RS⁻): Thiolates are excellent nucleophiles and react readily to form thioethers.[7] For instance, reaction with thiourea followed by hydrolysis is a common route to thiols, analogous to the synthesis of 3-mercaptopropionitrile from 3-chloropropionitrile.[2]

-

With Cyanide Ion (CN⁻): Although less common due to the existing nitrile, further reaction with cyanide would yield a dinitrile, which can be a precursor to specialty polymers or complex diamines.

The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.[8]

Reactions of the Nitrile Group

The nitrile functional group is a versatile precursor to amines, amides, carboxylic acids, and ketones.

-

Reduction to Primary Amines: The carbon-nitrogen triple bond can be fully reduced to afford a primary amine (3-amino-2-methylpropan-1-ol, after reduction of the chloro group, or more commonly, the amine corresponding to the product of a prior substitution).

-

Using Hydride Reagents: Lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether or THF is a powerful and common agent for this transformation.[9]

-

Using Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) can also be used. This method is often preferred in industrial settings and can be more tolerant of other functional groups, depending on the catalyst and conditions chosen.[9][10]

-

-

Hydrolysis to Carboxylic Acids: Under harsh acidic or basic conditions, the nitrile group can be hydrolyzed.

-

Acid-Catalyzed Hydrolysis: Typically requires strong acid (e.g., H₂SO₄, HCl) and heat, proceeding through an amide intermediate to yield 3-chloro-2-methylpropanoic acid.

-

Base-Catalyzed Hydrolysis: Involves heating with a strong base (e.g., NaOH, KOH), which forms the carboxylate salt, followed by acidic workup to furnish the carboxylic acid.

-

-

Reaction with Organometallic Reagents: Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add to the electrophilic carbon of the nitrile.[11][12] The initial product is an imine salt, which upon aqueous workup hydrolyzes to a ketone. This provides a robust method for forming carbon-carbon bonds and synthesizing ketones.

Part 2: Functional Group Compatibility & Experimental Protocols

A key consideration in multi-step synthesis is the stability of the starting material and intermediates to various reaction conditions.

Compatibility Overview

-

Acidic Conditions: The molecule is moderately stable to mild acidic conditions. However, strong, hot aqueous acid will lead to the hydrolysis of the nitrile group. Anhydrous acidic conditions are generally well-tolerated.

-

Basic Conditions: 3-Chloro-2-methylpropionitrile is sensitive to strong bases. Besides catalyzing nitrile hydrolysis, strong, non-nucleophilic bases (e.g., t-BuOK) can promote E2 elimination to yield 2-methylacrylonitrile. When using nucleophiles that are also basic (e.g., alkoxides, amines), a competition between Sₙ2 substitution and E2 elimination should be anticipated, especially at elevated temperatures.

-

Organometallic Reagents: As discussed, Grignard and organolithium reagents will react with the nitrile. Therefore, if a transformation elsewhere in a molecule is required using these reagents, the nitrile group must be protected or introduced at a later stage.[11]

-

Redox Conditions:

-

Reduction: Strong reducing agents like LiAlH₄ will reduce the nitrile. Catalytic hydrogenation conditions can also reduce the nitrile, and care must be taken if other reducible groups (e.g., alkenes, alkynes, nitro groups) are present.[13] Selective reduction of a nitrile in the presence of an ester can often be achieved with catalytic hydrogenation.[10]

-

Oxidation: The molecule is stable to many common oxidizing agents that target alcohols or aldehydes (e.g., PCC, PDC, Swern, Dess-Martin).

-

Field-Proven Experimental Protocol: Nucleophilic Substitution with an Amine

This protocol describes a general procedure for the Sₙ2 reaction between 3-chloro-2-methylpropionitrile and a secondary amine, a common step in the synthesis of pharmacologically active compounds.

Objective: To synthesize 3-(diethylamino)-2-methylpropionitrile.

Materials:

-

3-Chloro-2-methylpropionitrile (1.0 eq)

-

Diethylamine (2.2 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (CH₃CN) (5-10 mL per gram of starting material)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-2-methylpropionitrile, acetonitrile, and potassium carbonate.

-

Addition of Nucleophile: Add diethylamine to the stirring suspension at room temperature.

-

Heating: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS. Causality Note: Heating provides the necessary activation energy for the Sₙ2 reaction. K₂CO₃ acts as a mild base to neutralize the HCl formed in situ from any side reactions and to scavenge protons, driving the reaction to completion.

-

Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and water.

-

Separation: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine. Trustworthiness Note: The washing steps are crucial to remove the excess amine, any remaining inorganic salts, and water-soluble impurities, ensuring the purity of the final product.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 3-(diethylamino)-2-methylpropionitrile.

Conclusion

3-Chloro-2-methylpropionitrile is a synthetically versatile and valuable intermediate. Its bifunctional nature, characterized by a primary alkyl chloride and a reactive nitrile, offers two distinct handles for molecular elaboration. A thorough understanding of its reactivity—particularly the Sₙ2 displacement of the chloride and the diverse transformations of the nitrile—along with an awareness of its compatibility limitations under strongly basic or acidic conditions, empowers the synthetic chemist to strategically incorporate this building block into complex targets. By carefully selecting reagents and conditions, researchers can harness the full potential of this molecule in pharmaceutical, agrochemical, and materials science applications.

References

-

3-Chloropropionitrile - Wikipedia . Wikipedia. [Link]

- CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride - Google Patents.

-

3-Chloro-2-methylpropionitrile | C4H6ClN | CID 98294 - PubChem . PubChem. [Link]

-

Chemical Properties of 3-Chloro-2-methylpropionitrile (CAS 7659-45-2) - Cheméo . Cheméo. [Link]

-

3-Chloro-2-methylpropene - IARC Publications . International Agency for Research on Cancer. [Link]

-

3-Chloro-2-methylpropionitrile - NIST WebBook . National Institute of Standards and Technology. [Link]

-

The Reduction of Nitriles - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

Efficient Preparation of ((3-Chloro-2- for In-Vivo Study - ResearchGate . ResearchGate. [Link]

-

Nucleophilicity and Solvent Effects - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

Reduction of Nitriles - YouTube . YouTube. [Link]

-

Nucleophilic Addition of α-(Dimethylsilyl)nitriles to Aldehydes and Ketones . Organic Letters. [Link]

- CN1740132A - A kind of synthesis and purification method of (2-methyl) 3-chloropropionyl chloride - Google Patents.

-

Amine synthesis by nitrile reduction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

3.1: Reactions of Organometallic Compounds - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

How can I selectively reduce nitrile in presence of ester (reaction conditions)? . ResearchGate. [Link]

-

What makes carbonyl compounds so reactive towards nucleophiles? What makes alkyl halides less reactive? - Quora . Quora. [Link]

-

relative nucleophilicities of anions in acetonitrile whose counterion, potassium . ScholarWorks@UNO. [Link]

-

(R)-(3-Chloro-2-methylpropyl) methyl ether (A) on reaction with azide ion (N3-) in aqueous ethanol gives (S) - Chegg . Chegg. [Link]

-

3-CHLORO-2-METHYLPROPENE . IARC Publications. [Link]

-

Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium - YouTube . YouTube. [Link]

-

20.4 Reaction with Organometallic Reagents - YouTube . YouTube. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 3-Chloropropionitrile - Wikipedia [en.wikipedia.org]

- 3. 3-Chloro-2-methylpropionitrile | C4H6ClN | CID 98294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-2-methylpropionitrile [webbook.nist.gov]

- 5. 3-CHLORO-2-METHYLPROPIONITRILE | 7659-45-2 [chemicalbook.com]

- 6. chegg.com [chegg.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. GT Digital Repository [repository.gatech.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. Amine synthesis by nitrile reduction [organic-chemistry.org]

thermal stability and degradation of 3-Chloro-2-methylpropionitrile

An In-depth Technical Guide to the Thermal Stability and Degradation of 3-Chloro-2-methylpropionitrile

Abstract

3-Chloro-2-methylpropionitrile is a halogenated nitrile compound utilized as an intermediate in various chemical syntheses. A thorough understanding of its thermal stability and degradation behavior is paramount for ensuring safe handling, storage, and process scale-up in research and manufacturing environments. This guide provides a detailed examination of the physicochemical properties, potential thermal hazards, plausible degradation pathways, and the analytical methodologies required to characterize the thermal stability of 3-Chloro-2-methylpropionitrile. By integrating theoretical principles with practical experimental protocols, this document serves as a critical resource for researchers, chemists, and process safety professionals.

Introduction: The Imperative of Thermal Hazard Assessment

3-Chloro-2-methylpropionitrile (C₄H₆ClN) is a bifunctional molecule containing both a reactive nitrile group and a primary alkyl chloride. This combination makes it a versatile building block but also introduces potential thermal instabilities. The energy stored in the nitrile bond and the potential for elimination or substitution reactions involving the chloro-group necessitates a rigorous evaluation of its behavior under thermal stress.

Inadequate understanding of a chemical's thermal properties can lead to hazardous situations, including runaway reactions, which are characterized by a rapid, uncontrolled increase in temperature and pressure.[1] Such events can result in equipment failure and the release of toxic materials. This guide explains the causality behind experimental choices for thermal analysis and provides a framework for establishing self-validating safety protocols.

Physicochemical Properties of 3-Chloro-2-methylpropionitrile

A baseline understanding of the compound's physical properties is essential for its proper handling and for interpreting thermal analysis data. The key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₆ClN | [2] |

| Molecular Weight | 103.55 g/mol | [2][3][4] |

| CAS Number | 7659-45-2 | [2][3] |

| Appearance | Colorless to Yellow/Brown Liquid/Low Melting Solid | [3][5] |

| Boiling Point | ~120 °C / 248 °F (at atmospheric pressure, calculated) | [4][5] |

| 60 °C @ 15 mm Hg | [6] | |

| Melting Point | 20 - 23 °C / 68 - 73.4 °F | [5] |

| Density | 1.078 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.4334 - 1.4354 | [3][6] |

| Flash Point | 142 °F / 61 °C | [6] |

Thermal Stability and Potential Degradation Pathways

Primary Degradation Pathway: Dehydrochlorination

The most probable degradation pathway under thermal stress is the elimination of hydrogen chloride (HCl) to form unsaturated nitriles. This reaction is autocatalytic, as the generated HCl can protonate the nitrile nitrogen, increasing the acidity of the adjacent methyl protons and facilitating further elimination.

Proposed Reaction: ClCH₂CH(CH₃)CN → CH₂=C(CH₃)CN (Methacrylonitrile) + HCl

The liberation of corrosive HCl gas is a significant hazard. Furthermore, methacrylonitrile is a reactive monomer that could potentially undergo exothermic polymerization, especially in the presence of impurities or catalysts, further complicating the thermal hazard profile.

Caption: Proposed dehydrochlorination of 3-Chloro-2-methylpropionitrile.

Factors Influencing Stability

-

Temperature: As with all chemical reactions, the rate of decomposition is highly dependent on temperature. The Arrhenius equation dictates that the rate will increase exponentially with temperature.

-

Impurities: The presence of impurities, particularly bases (which can promote elimination) or metal ions (which can act as Lewis acids), can significantly lower the decomposition temperature. For related compounds like 3-chloropropionitrile, distillation of old bottles is recommended before use to remove such impurities.[7]

-

Presence of Water: Water can lead to the slow hydrolysis of the nitrile group to form a carboxylic acid, or hydrolysis of the alkyl chloride, though this is typically slower than elimination at high temperatures.

-

Confinement: Heating in a closed or poorly vented system can lead to a build-up of pressure from gaseous degradation products like HCl, accelerating the reaction rate and increasing the risk of vessel rupture.[1]

Experimental Workflow for Thermal Stability Assessment

A multi-technique approach is essential for a comprehensive evaluation of thermal hazards. The workflow described below provides a self-validating system for characterizing the stability of 3-Chloro-2-methylpropionitrile.

Caption: Workflow for comprehensive thermal stability analysis.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of thermal decomposition and quantify the energy released (enthalpy of decomposition, ΔHd). A sharp exotherm is a strong indicator of a potentially hazardous decomposition.

Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of 3-Chloro-2-methylpropionitrile into a high-pressure DSC pan (e.g., gold-plated stainless steel). The use of a high-pressure pan is critical to contain any generated gases and prevent premature evaporation of the sample.

-

Instrument Setup: Place the sealed sample pan and a sealed empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a sub-ambient temperature (e.g., 0 °C).

-

Ramp the temperature at a controlled rate (e.g., 2-10 °C/min) to a final temperature well beyond the expected decomposition (e.g., 350 °C). A slower heating rate provides better resolution of thermal events.

-

The experiment should be conducted under an inert atmosphere (e.g., nitrogen at 20-50 mL/min).

-

-

Data Analysis: Analyze the resulting heat flow curve to identify the onset temperature of any exothermic events. Integrate the peak area of the exotherm to calculate the enthalpy of decomposition (in J/g). An energy release greater than 500 J/g is often considered a high hazard potential.

Thermogravimetric Analysis (TGA)

Objective: To measure the mass loss of the sample as a function of temperature. This helps to distinguish between simple boiling and decomposition and to identify the temperature range of degradation.

Protocol:

-

Sample Preparation: Place 5-10 mg of 3-Chloro-2-methylpropionitrile into an open TGA pan (e.g., alumina or platinum).

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Thermal Program:

-

Equilibrate at a near-ambient temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high final temperature (e.g., 500 °C).

-

Conduct the analysis under a controlled inert atmosphere (e.g., nitrogen at 50 mL/min).

-

-

Data Analysis: Examine the TGA curve (mass % vs. temperature). A mass loss step corresponding to the exotherm observed in DSC confirms that the event is a decomposition. The derivative of this curve (DTG) shows the temperature of the maximum rate of mass loss.

Evolved Gas Analysis (EGA) by GC-MS

Objective: To identify the chemical nature of the gases evolved during decomposition, which is crucial for confirming the proposed degradation pathway and understanding the toxicity hazards.

Protocol:

-

Instrumental Setup: Couple the outlet of the TGA furnace to the injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS) via a heated transfer line.

-

TGA Program: Run a TGA experiment as described in section 4.2.

-

Gas Sampling: As the sample decomposes and loses mass, the evolved gases are swept by the purge gas into the GC-MS. Injections can be timed to correspond to specific mass loss events.

-

GC-MS Analysis: The sampled gas mixture is separated by the GC column and the components are identified by their mass spectra.

-

Data Interpretation: The identification of HCl and methacrylonitrile would provide strong evidence for the proposed dehydrochlorination pathway.

Safe Handling and Storage Recommendations

Based on its known hazards and potential for thermal decomposition, the following precautions are mandatory.

-

Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of heat or ignition.[8][9] Keep containers tightly closed to prevent moisture ingress and evaporation.[5][8] Store separately from incompatible materials such as strong bases, acids, and oxidizing agents, which could catalyze decomposition.

-

Handling: All handling should be performed in a well-ventilated chemical fume hood.[5][10] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical splash goggles, and a lab coat.[5] Avoid heating the material unless required for a reaction; if heating is necessary, it must be done with careful temperature control and continuous monitoring. Use equipment that is properly grounded to prevent static discharge.[10]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[5] Due to its aquatic toxicity, avoid release to the environment.[9]

Conclusion

3-Chloro-2-methylpropionitrile possesses latent thermal hazards primarily associated with its potential to undergo exothermic decomposition via dehydrochlorination. This process can be autocatalytic and may lead to a dangerous runaway reaction if not properly controlled. A comprehensive thermal hazard assessment, employing a combination of DSC, TGA, and evolved gas analysis, is essential before this chemical is used in any process, particularly at elevated temperatures or on a large scale. Adherence to strict safe handling and storage protocols is critical to mitigate risks and ensure the safety of laboratory and manufacturing personnel.

References

-

PubChem. (n.d.). 3-Chloro-2-methylpropionitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Chloro-2-methylpropionitrile (CAS 7659-45-2). Retrieved from [Link]

-

NIST. (n.d.). 3-Chloro-2-methylpropionitrile. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN1740132A - A kind of synthesis and purification method of (2-methyl) 3-chloropropionyl chloride.

-

Organic Syntheses. (n.d.). β-MERCAPTOPROPIONITRILE. Retrieved from [Link]

-

MSF Medical Guidelines. (n.d.). Drug quality and storage. Retrieved from [Link]

-

Chegg. (2016). (R)-(3-Chloro-2-methylpropyl) methyl ether (A) on reaction with azide ion (N3-) in aqueous ethanol gives (S). Retrieved from [Link]

- Smith, M. R., van den Tweel, W. J., & de Bont, J. A. (1991). Degradation of 3-chloro-2-methylpropionic Acid by Xanthobacter Sp. CIMW 99. Applied Microbiology and Biotechnology, 36(2), 246-51.

- IARC Monographs Working Group. (2018). 3-CHLORO-2-METHYLPROPENE. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (Vol. 117).

- ARIA. (2017). Runaway reactions, case studies, lessons learned. Institution of Chemical Engineers.

- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis (Part 2).

- ResearchGate. (n.d.). Complex thermal analysis and runaway reaction of 2,2′-azobis (isobutyronitrile) using DSC, STA, VSP2, and GC/MS.

- IAPHL. (n.d.). Guidelines for the Storage of Essential Medicines and Other Health Commodities.

- Brainly.com. (2023). (3-Chloro-2-methylpropyl) methyl ether reacts with sodium azide (NaN_3) in DMF to give.

- Google Patents. (n.d.). CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride.

- Organic Syntheses. (n.d.). CHLOROACETONITRILE.

- Thermo Fisher Scientific. (n.d.). 3-Chloro-2-methylpropene, 98%.

Sources

- 1. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]

- 2. 3-Chloro-2-methylpropionitrile | C4H6ClN | CID 98294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-2-methylpropionitrile (Tech.), 85%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 3-Chloro-2-methylpropionitrile (CAS 7659-45-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 3-CHLORO-2-METHYLPROPIONITRILE | 7659-45-2 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

The Versatile Role of 3-Chloro-2-methylpropionitrile in Synthetic Chemistry: A Mechanistic Deep Dive

For Immediate Release

[CITY, STATE] – In the intricate world of chemical synthesis, the strategic use of bifunctional reagents is paramount to the efficient construction of complex molecular architectures. Among these, 3-Chloro-2-methylpropionitrile has emerged as a valuable and versatile building block, particularly in the development of pharmaceutical agents and other fine chemicals. This technical guide provides an in-depth analysis of the core mechanisms of action of 3-chloro-2-methylpropionitrile, offering researchers, scientists, and drug development professionals a comprehensive understanding of its reactivity and synthetic utility.

Introduction: Unveiling the Synthetic Potential of a Bifunctional Reagent

3-Chloro-2-methylpropionitrile, with the chemical formula C₄H₆ClN, is a colorless liquid characterized by the presence of two key functional groups: a reactive chloromethyl group and a nitrile moiety.[1] This dual functionality underpins its diverse applications in organic synthesis, primarily acting as an electrophilic alkylating agent and a precursor for various nitrogen-containing heterocycles. Its utility is particularly pronounced in the synthesis of compounds with potential anticonvulsant and antinociceptive activities.[2][3][4][5][6]

Table 1: Physicochemical Properties of 3-Chloro-2-methylpropionitrile

| Property | Value |

| IUPAC Name | 3-chloro-2-methylpropanenitrile[1] |

| CAS Number | 7659-45-2 |

| Molecular Formula | C₄H₆ClN[1] |

| Molecular Weight | 103.55 g/mol [7] |

| Boiling Point | 60 °C at 15 mm Hg[8] |

| Density | 1.078 g/mL at 25 °C[8] |

| Refractive Index | n20/D 1.434[8] |

Core Mechanism of Action: A Tale of Two Functional Groups

The synthetic versatility of 3-chloro-2-methylpropionitrile stems from the distinct yet cooperative reactivity of its chloro and nitrile functionalities. The primary mechanism of action involves nucleophilic substitution at the carbon atom bearing the chlorine atom, while the nitrile group can either be retained in the final product or participate in subsequent transformations.

The Role of the Chloromethyl Group: An Electrophilic Hub for Nucleophilic Attack

The electron-withdrawing nature of the adjacent nitrile group enhances the electrophilicity of the chloromethyl carbon, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to its function as an alkylating agent.

The primary alkyl chloride structure of 3-chloro-2-methylpropionitrile strongly favors a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophile attacks the electrophilic carbon from the backside of the carbon-chlorine bond, leading to an inversion of stereochemistry if the carbon were chiral.

A quintessential example of this mechanism is the reaction with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). The azide ion (N₃⁻), a potent nucleophile, displaces the chloride ion to form 3-azido-2-methylpropionitrile.[9] This reaction is a cornerstone for the introduction of an azide group, which can be further transformed into an amine or participate in cycloaddition reactions.[10]

Caption: SN2 mechanism of 3-chloro-2-methylpropionitrile with azide.

The Nitrile Group: A Gateway to Heterocyclic Systems and Further Functionalization

The nitrile group in 3-chloro-2-methylpropionitrile is a versatile functional handle that can be transformed into various other functionalities or can participate directly in cyclization reactions.

A significant application of 3-chloro-2-methylpropionitrile is in the synthesis of nitrogen-containing heterocycles. For instance, it serves as a precursor in the synthesis of 1-methyl-1H-tetrazole-5-thiol, a key intermediate in the production of certain cephalosporin antibiotics.[11][12] In this type of synthesis, the nitrile group, in concert with an azide, undergoes a [3+2] cycloaddition to form the tetrazole ring.

Caption: Synthetic pathway to a tetrazole derivative.

Applications in the Synthesis of Bioactive Molecules

The unique reactivity of 3-chloro-2-methylpropionitrile has been harnessed in the development of various biologically active compounds, particularly in the realm of neuroscience.

Synthesis of Anticonvulsant Agents

Research has demonstrated the utility of chloro-containing molecules in the synthesis of anticonvulsant agents.[2][5] The succinimide core, often found in anticonvulsant drugs, can be constructed using reagents like 3-chloro-2-methylpropionitrile. The general strategy involves the alkylation of a suitable nucleophile, followed by intramolecular cyclization to form the desired heterocyclic scaffold. While specific examples detailing the use of 3-chloro-2-methylpropionitrile are proprietary or less documented in readily available literature, its structural motifs are relevant to the synthesis of pyrrolidine-2,5-dione derivatives, a class of compounds investigated for their anticonvulsant properties.[2][3]

Table 2: Key Reactions and Transformations of 3-Chloro-2-methylpropionitrile

| Reaction Type | Nucleophile/Reagent | Product Type | Significance |

| Nucleophilic Substitution | Amines, Thiols, Azides | Substituted propionitriles | Introduction of diverse functional groups |

| Cyclization | Bifunctional nucleophiles | Heterocyclic compounds | Access to complex molecular scaffolds |

| Nitrile Hydrolysis | Acid/Base | Carboxylic acids/Amides | Functional group interconversion |

| Nitrile Reduction | Reducing agents (e.g., LiAlH₄) | Primary amines | Synthesis of amino compounds |

Experimental Protocols: A Practical Guide

The following protocols are illustrative of the typical reaction conditions employed for the transformation of 3-chloro-2-methylpropionitrile.

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

-

Reaction Setup: To a solution of 3-chloro-2-methylpropionitrile (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF) is added the desired amine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.2 eq).

-

Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

Caption: General workflow for nucleophilic substitution.

Conclusion and Future Outlook

3-Chloro-2-methylpropionitrile stands as a testament to the power of bifunctional reagents in modern organic synthesis. Its well-defined reactivity, centered around nucleophilic substitution at the chloromethyl position and the versatile transformations of the nitrile group, provides a reliable platform for the construction of a diverse array of molecules. As the demand for novel pharmaceuticals and complex chemical entities continues to grow, the strategic application of such building blocks will undoubtedly play an increasingly critical role. Future research will likely focus on the development of stereoselective transformations involving 3-chloro-2-methylpropionitrile, further expanding its synthetic utility and enabling the synthesis of enantiomerically pure target molecules.

References

-

Brainly. (2023, June 12). (3-Chloro-2-methylpropyl) methyl ether reacts with sodium azide (NaN_3) in DMF to give. Retrieved from [Link]

-

PubChem. 3-Chloro-2-methylpropionitrile. Retrieved from [Link]

- Google Patents. US4526978A - Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds.

- Katarzyna, K., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1563.

-

Master Organic Chemistry. (2018, June 29). Reactions of Azides. Retrieved from [Link]

-

MDPI. (2023, November 4). Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity. Retrieved from [Link]

-

MDPI. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Retrieved from [Link]

-

Biomedical and Pharmacology Journal. (2023, December 29). Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. Retrieved from [Link]

- Google Patents. US4110338A - Product and preparation of 1H-tetrazole-5-thiol derivatives.

-

Organic Chemistry Portal. Direct Synthesis of Acyl Azides from Carboxylic Acids by the Combination of Trichloroacetonitrile, Triphenylphosphine and Sodium Azide. Retrieved from [Link]

-

Cheméo. Chemical Properties of 3-Chloro-2-methylpropionitrile (CAS 7659-45-2). Retrieved from [Link]

-

Master Organic Chemistry. (2011, July 4). Common Blind Spot: Intramolecular Reactions. Retrieved from [Link]

-

NeuroQuantology. synthesis and pharmacological screening of 2-azetidinone derivatives: as a novel anticonvulsant. Retrieved from [Link]

-

PrepChem.com. Synthesis of 5-(2-chlorosulfonylphenyl)-1-methyl-1H-tetrazole. Retrieved from [Link]

-

PubMed. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides. Retrieved from [Link]

-

MDPI. (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Retrieved from [Link]

-

RSC Publishing. Unveiling the intramolecular [3 + 2] cycloaddition reactions of C,N-disubstituted nitrones from the molecular electron density theory perspective. Retrieved from [Link]

-

Beilstein Journals. (2021, April 29). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Retrieved from [Link]

-

Master Organic Chemistry. (2025, April 10). Stereoselective and Stereospecific Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. Reaction of Amide and Sodium Azide for the Synthesis of Acyl Azide, Urea, and Iminophosphorane. Retrieved from [Link]

-

YouTube. (2020, February 7). Stereospecificity vs. Stereoselectivity and Regiospecificity vs. Regioselectivity. Retrieved from [Link]

-

RSC Publishing. Nucleophilic attack on chloro(phenyl)ethyne by azide ion. Retrieved from [Link]

Sources

- 1. 3-Chloro-2-methylpropionitrile | C4H6ClN | CID 98294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. neuroquantology.com [neuroquantology.com]

- 6. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Chloro-2-methylpropionitrile (CAS 7659-45-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 3-CHLORO-2-METHYLPROPIONITRILE | 7659-45-2 [chemicalbook.com]

- 9. brainly.com [brainly.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. US4526978A - Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds - Google Patents [patents.google.com]

- 12. US4110338A - Product and preparation of 1H-tetrazole-5-thiol derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Chloro-2-methylpropionitrile: Synthesis, Properties, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction